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Hyfl C

Cyclotide Mass spectrometry Physicochemical profiling

Hyfl C is a 32-amino-acid cyclotide (UniProt: P84649) isolated from the Australian native plant *Hybanthus floribundus* (Violaceae). This miniprotein features the characteristic head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds that define the cyclotide family.

Molecular Formula
Molecular Weight
Cat. No. B1576378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyfl C
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyfl C Cyclotide: Structural and Physicochemical Baseline for Research and Procurement


Hyfl C is a 32-amino-acid cyclotide (UniProt: P84649) isolated from the Australian native plant *Hybanthus floribundus* (Violaceae) [1]. This miniprotein features the characteristic head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds that define the cyclotide family [1]. With an average mass of 3485.03 Da [2], Hyfl C was identified alongside Hyfl A and Hyfl B through reduction, digestion, and tandem mass spectrometry, contributing to the broader discovery of over 246 novel cyclotides in Australian *Hybanthus* species [1].

Why Generic Cyclotide Substitution Fails for Hyfl C: Structural Divergence Limits Functional Interchangeability


Hyfl C cannot be simply interchanged with other in-class cyclotides or even its closest sequenced analog, Hyfl B, due to sequence-level divergence in structurally critical loops that are known to govern bioactivity. Specifically, Hyfl C possesses a unique Gln residue in loop 6 and a redox-dual Met residue—both features previously unseen in cyclotides [1]. Loop sequences within the cystine knot framework directly influence membrane-binding affinity, hemolytic activity, and antimicrobial potency [2], meaning even single-residue substitutions can shift a cyclotide's therapeutic index. The quantitative evidence below demonstrates that subtle sequence variations between Hyfl C, Hyfl B, and prototypic cyclotides translate into measurable differences in mass, charge, and redox behavior, precluding generic substitution in any structure-activity-relationship (SAR) or functional study.

Hyfl C Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Molecular Mass Differentiation: Hyfl C vs. Hyfl B (Closest Analog)

Hyfl C exhibits an average mass of 3485.03 Da compared to 3442.00 Da for Hyfl B, a difference of 43.03 Da that is consistent with the single amino acid substitution of Gln (Q) in Hyfl C for Ile (I) in Hyfl B at position 5 of the mature peptide sequence [1][2]. Both masses were confirmed by tandem mass spectrometry (MS-MS) analysis following reduction and digestion of chromatographically purified cyclotides from *H. floribundus* subsp. *floribundus* [1].

Cyclotide Mass spectrometry Physicochemical profiling

Loop 6 Sequence Novelty: Gln and Met Residues Unseen in Other Cyclotides

Hyfl C contains a Gln (Q) and a Met (M) in loop 6—two residues that had not been previously observed in any cyclotide loop 6 at the time of discovery [1]. The loop 6 sequence of Hyfl C is TAFL...MKN, compared to the same TAFL...MKN in Hyfl B (differing only by the Gln/Ile variation in the N-terminal region). By contrast, the prototypic cyclotide kalata B1 contains a Thr (T) and Val (V) in the corresponding loop 6 positions, and previously characterized cyclotides such as circulin A and Hypa A lack these substitutions entirely [1].

Cyclotide engineering Sequence diversity Loop substitution

Loop 1 Tripeptide Novelty: AET Motif Replaces Canonical GES/GET/AES

Hyfl C (and Hyfl B) possess the tripeptide sequence AET in loop 1, a motif not previously observed in any cyclotide. All previously reported cyclotides contained GES, GET, or AES in this highly conserved loop [1]. This substitution replaces the small Gly residue with a methyl-bearing Ala, which may alter local backbone flexibility and hydrogen-bonding patterns within the cystine knot framework [1].

Cyclotide framework Loop 1 conservation Sequence motif

Redox Duality at the Met Residue: Both Oxidized and Reduced Forms Detected

Unlike Hyfl B, in which the Met residue in loop 6 was detected exclusively in the oxidized (methionine sulfoxide) form, Hyfl C was detected in both oxidized and unmodified (reduced) forms [1]. This redox duality, confirmed by MS-MS sequencing, indicates that Hyfl C's Met residue is partially susceptible to physiological oxidation, whereas Hyfl B's Met is fully oxidized—likely due to subtle conformational differences [1].

Post-translational modification Methionine oxidation Redox biology

Cyclotide Framework Stability: Class-Level Thermal and Proteolytic Resistance

While no direct stability data exist for Hyfl C specifically, the cyclotide cystine knot framework—shared by Hyfl C—confers exceptional stability. The prototypic cyclotide kalata B1 has been shown to resist 6 M guanidine hydrochloride, 8 M urea, temperatures approaching boiling, and incubation with a range of proteases [2]. Given that Hyfl C retains all six conserved Cys residues and the cyclic backbone required for the cystine knot, it is expected to display comparable stability [1][2].

Peptide stability Cystine knot Protease resistance

Sequence Identity Relative to Prototypic Cyclotides Supports Divergent SAR Exploration

Hyfl A shares 68% and 74% sequence identity with circulin A and Hypa A respectively [1]. While direct identity percentages for Hyfl C are not reported, its sequence diverges substantially from kalata B1 in loops 1, 2, 3, and 6—the regions that primarily govern cyclotide bioactivity [1][2]. Hyfl C thus occupies a distinct position in cyclotide sequence space, providing access to SAR relationships that cannot be probed with the extensively studied kalata B1 or cycloviolacin subfamilies.

Sequence homology Cyclotide subfamily Structure-activity relationship

Optimal Application Scenarios for Hyfl C Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Cyclotide Loop 6 Membrane Interactions

Hyfl C is the only native cyclotide containing both Gln and Met in loop 6 [1], making it an essential tool for SAR studies investigating how loop 6 residue composition modulates membrane binding affinity and selectivity. Its 43 Da mass difference from Hyfl B enables unambiguous identification in competitive binding assays via LC-MS [1]. Researchers comparing Hyfl C and Hyfl B can isolate the contribution of the Gln→Ile substitution to hemolytic activity, cytotoxicity, and lipid selectivity without confounding variables from other loops.

Redox-Dependent Bioactivity Profiling Using the Native Met Oxidation Sensor

The unique detection of both oxidized and reduced Met forms in Hyfl C—in contrast to Hyfl B's exclusively oxidized Met [1]—positions Hyfl C as a natural probe for studying how methionine oxidation status influences cyclotide-membrane interactions. This redox duality eliminates the need for chemical oxidation or site-directed mutagenesis to generate the oxidized form, streamlining studies in oxidative stress biology, inflammation models, and therapeutic development where Met oxidation modulates peptide function.

Cyclotide Scaffold Engineering with Non-Canonical Loop 1 Motifs

The AET motif in loop 1 of Hyfl C replaces the canonical GES/GET/AES sequence found in all previously characterized cyclotides [1]. This makes Hyfl C a valuable template for protein engineering studies aimed at understanding how loop 1 composition affects cystine knot folding efficiency, thermodynamic stability, and tolerance to further sequence variation. Grafting bioactive epitopes into the Hyfl C scaffold may yield stabilized peptide therapeutics with novel loop 1 properties unavailable in kalata B1-based grafts.

Phylogenetic and Chemotaxonomic Marker for *Hybanthus* Species Differentiation

The unique mass and retention time signature of Hyfl C (3485.03 Da) was used as part of a chemotaxonomic profiling approach that distinguished *Hybanthus* species and subspecies based on cyclotide physicochemical profiles [1]. Hyfl C serves as a species-specific marker for *H. floribundus* subsp. *floribundus* and can be procured as a reference standard for LC-MS-based identification and quantification of cyclotide content in *Hybanthus* populations, supporting botanical authentication, ecological studies, and bioprospecting workflows.

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